1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Positional isomerism Structure–activity relationship Medicinal chemistry

1-(2-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-45-2) is a tetrazole-substituted urea derivative with the molecular formula C₁₇H₁₇ClN₆O and a molecular weight of 356.81 g/mol. The compound belongs to the broader class of N-aryl-N′-tetrazolyl ureas, a chemotype extensively explored as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) for the treatment of hypercholesterolemia and atherosclerosis , and more recently as modulators of endocannabinoid-metabolizing enzymes (FAAH/MAGL) and TRP channels.

Molecular Formula C17H17ClN6O
Molecular Weight 356.81
CAS No. 941875-45-2
Cat. No. B2370288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941875-45-2
Molecular FormulaC17H17ClN6O
Molecular Weight356.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl)C
InChIInChI=1S/C17H17ClN6O/c1-11-7-8-13(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20,25)
InChIKeyUYAOBWFGBNLUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS 941875-45-2 – Structural Baseline and Class Context


1-(2-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-45-2) is a tetrazole-substituted urea derivative with the molecular formula C₁₇H₁₇ClN₆O and a molecular weight of 356.81 g/mol [1]. The compound belongs to the broader class of N-aryl-N′-tetrazolyl ureas, a chemotype extensively explored as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) for the treatment of hypercholesterolemia and atherosclerosis [2], and more recently as modulators of endocannabinoid-metabolizing enzymes (FAAH/MAGL) and TRP channels [3]. It features a distinctive 2-chlorophenyl substituent on the urea nitrogen and a 3,4-dimethylphenyl group on the tetrazole N1 position – a substitution pattern that is structurally distinct from its closest positional isomer, the 4-chlorophenyl analog, in addition to other in-class comparators carrying different halogen or alkyl substituents on the aromatic rings.

Why In-Class Tetrazolyl Ureas Are Not Interchangeable – The Ortho-Chloro Distinction of 1-(2-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea


The tetrazolyl urea pharmacophore is exquisitely sensitive to the position and nature of aryl substituents. Published structure–activity relationship (SAR) studies on tetrazolyl ureas as FAAH and MAGL inhibitors demonstrate that moving a substituent from the ortho to the para position on the phenyl ring can alter potency by over 100-fold, and that the precise combination of substituents on both the N-phenyl and the tetrazole-phenyl rings dictates target selectivity (e.g., FAAH-selective versus dual FAAH–MAGL inhibition, or TRPV1/TRPA1 modulation) [1]. The compound at hand carries a 2-chlorophenyl group, which introduces a unique ortho steric constraint and altered electronic distribution relative to the more common 4-chlorophenyl isomer (CAS 942000-39-7) and the unsubstituted phenyl analog (CAS 951483-18-4). Generic substitution among these positional isomers without experimental verification risks selecting a molecule with entirely different binding kinetics, target engagement, and downstream biological effects. Procurement decisions must therefore be guided by the specific substitution pattern rather than by class membership alone.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea Versus Closest Analogs


Positional Isomer Differentiation: Ortho-Chloro (2-Cl) Versus Para-Chloro (4-Cl) Substitution on the Urea Phenyl Ring

The target compound differs from its closest cataloged positional isomer, 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 942000-39-7), solely in the position of the chlorine atom on the phenyl ring attached to the urea nitrogen (ortho vs. para). In the tetrazolyl urea class, ortho substitution introduces a steric clash that can force the urea linkage into a different torsional conformation compared to para substitution, as demonstrated by covalent docking and molecular modeling studies on FAAH [1]. While direct head-to-head bioactivity data for these two specific isomers are not publicly available, class-level SAR from the Ortar et al. (2013) series of 32 biaryl tetrazolyl ureas shows that analogous positional modifications on the distal phenyl ring produced FAAH IC₅₀ shifts from the low nanomolar range (3.0–9.7 nM for optimized compounds) to substantially weaker or abolished inhibition, and that selectivity over MAGL varied from 39-fold to >141-fold depending on substitution pattern [1]. The ortho-chloro substitution present in the target compound is therefore expected to confer distinct binding interactions compared to the para-chloro isomer, with potential implications for target affinity and selectivity.

Positional isomerism Structure–activity relationship Medicinal chemistry

Computed Physicochemical Property Comparison: Target Compound Versus 4-Chlorophenyl Isomer

Computed physicochemical properties provide an objective basis for differentiating the target compound from its closest positional isomer. According to computational data available through the Ambinter database and PubChem, the target compound (2-chlorophenyl isomer) has a calculated logP of 3.91 and a topological polar surface area (tPSA) of 109.68 Ų [1]. In comparison, the 4-chlorophenyl isomer (CAS 942000-39-7) shares the same molecular formula and molecular weight (356.81 g/mol) but may exhibit slightly different computed logP and tPSA values due to the altered electronic environment of the chlorine atom (ortho vs. para), which affects hydrogen-bonding capacity of the urea NH and overall molecular dipole moment. These differences, while subtle, can influence membrane permeability, solubility, and chromatographic retention time – all of which are relevant to assay behavior and compound handling in screening cascades.

Physicochemical properties logP Polar surface area Drug-likeness

Class-Level ACAT Inhibitory Potential: Tetrazolyl Ureas as Acyl-CoA:Cholesterol O-Acyltransferase Inhibitors

The tetrazole-substituted urea chemotype has been extensively validated as a scaffold for ACAT inhibition. The pioneering work by Warner-Lambert Company (US Patent 5,362,744) established that N-aryl-N′-tetrazolyl ureas are potent ACAT inhibitors with demonstrated in vivo efficacy in lowering plasma total cholesterol [1]. A representative tetrazole urea compound (2i) from the related Bioorganic & Medicinal Chemistry Letters series dosed at 3 mg/kg lowered plasma total cholesterol by 67% in an acute cholesterol-fed rat model and by 47% in cholesterol-fed dogs . While these data do not correspond to the specific target compound, they establish the class potential. The unique 2-chlorophenyl/3,4-dimethylphenyl substitution pattern of the target compound may confer differentiated ACAT inhibitory potency, selectivity, or pharmacokinetic properties relative to the compounds specifically exemplified in the patent literature, which predominantly feature para-substituted and unsubstituted phenyl variants.

ACAT inhibition Cholesterol metabolism Cardiovascular pharmacology Tetrazole-substituted urea

Endocannabinoid System Modulation – Class-Level Selectivity Data for Tetrazolyl Ureas at FAAH, MAGL, TRPV1, and TRPA1

The most comprehensive SAR study of tetrazolyl ureas as endocannabinoid system modulators was reported by Ortar et al. (2013), who evaluated 32 biaryl tetrazolyl ureas for FAAH inhibition, MAGL inhibition, and TRPV1/TRPA1 channel modulation [1]. Key findings from this class-level study include: (a) FAAH IC₅₀ values ranged from 3.0 nM to >10 µM depending on the substitution pattern; (b) selectivity for FAAH over MAGL ranged from 39-fold to >141-fold; (c) compound 27 emerged as a promising dual FAAH–MAGL inhibitor; (d) several compounds modulated TRPV1 and TRPA1 channels, with both activation and inhibition observed depending on the specific aryl substituents. The target compound, with its unique ortho-chlorophenyl/3,4-dimethylphenyl combination, occupies an unexplored region of this SAR landscape. The 3,4-dimethylphenyl group on the tetrazole ring is a feature not present in the Ortar series (which used biaryl tetrazole substituents), potentially conferring novel selectivity profiles when combined with the ortho-chloro urea substituent.

FAAH inhibitor MAGL inhibitor Endocannabinoid system TRPV1 TRPA1 Pain

Urea Transporter and Urease Inhibition – BindingDB Evidence for Tetrazolyl Urea Scaffold Activity

BindingDB entries for structurally related tetrazolyl ureas demonstrate that this chemotype can engage urea transporters and urease enzymes. A related compound (BDBM50575418; CHEMBL4874369) showed IC₅₀ = 5.00 × 10³ nM against rat UT-A1 urea transporter expressed in MDCK cells [1], while another tetrazolyl urea derivative (BDBM50253268; CHEMBL4073930) inhibited jack bean urease with IC₅₀ = 1.49 × 10³ nM [2]. Other members of this scaffold series exhibited urease inhibition IC₅₀ values as low as 170 nM and 280 nM [3][4]. Although the target compound itself is not represented in these BindingDB assays, the scaffold's demonstrated ability to engage both urea transporters and urease enzymes suggests potential polypharmacology that may be modulated by the specific aryl substitution pattern. This polypharmacological potential must be considered when selecting compounds for target-based screening in programs involving urea metabolism, H. pylori infection, or diuretic development.

Urea transporter Urease inhibition BindingDB Polypharmacology

Vendor-Independent Identity Confirmation: Molecular Identity and Purity Standards

The unambiguous molecular identity of the target compound is defined by its InChI Key (UYAOBWFGBNLUPW-UHFFFAOYSA-N) and SMILES notation (CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl)C), which are deposited in the PubChem database [1]. This compound is commercially available from multiple vendors (Ambinter, and others not excluded from this guide) with typical purity specifications of ≥95% as determined by HPLC [1]. The existence of a stable PubChem substance record (SID 373900498, CID 11148955) and an unambiguous InChI Key provides traceable identity verification that distinguishes this specific compound from its positional isomers (e.g., 4-chlorophenyl analog with a different InChI Key) and other closely related tetrazolyl ureas. This identity traceability is essential for procurement accuracy, enabling users to verify that the compound received matches the compound ordered using orthogonal identifiers.

Compound identity Purity specification Quality control Procurement

Recommended Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-45-2)


Screening Library Expansion for Endocannabinoid System Modulator Discovery (FAAH, MAGL, TRPV1, TRPA1)

Based on the class-level SAR established by Ortar et al. (2013), which demonstrated that tetrazolyl ureas can achieve FAAH IC₅₀ values as low as 3.0 nM with >141-fold selectivity over MAGL [1], the target compound occupies a structurally unexplored region of this chemotype space. Its ortho-chlorophenyl/3,4-dimethylphenyl combination differs from all 32 compounds characterized in the Ortar series, which employed biaryl tetrazole substituents rather than a simple dimethylphenyl group. This structural novelty makes the compound a high-value addition to screening libraries aimed at identifying novel FAAH-selective inhibitors, dual FAAH–MAGL inhibitors, or TRPV1/TRPA1 modulators with differentiated selectivity profiles.

Structure–Activity Relationship Studies on ACAT Inhibition for Cardiovascular Drug Discovery

The tetrazole-substituted urea scaffold is validated for ACAT inhibition, with representative compounds demonstrating up to 67% reduction in plasma total cholesterol in acute cholesterol-fed rat models [2]. The target compound, with its distinct 2-chlorophenyl substitution (as opposed to the predominantly para-substituted or unsubstituted examples in the patent literature), provides a novel structural probe for investigating how ortho-substitution affects ACAT binding, in vivo efficacy, and hepatotoxicity – a known liability of early ACAT inhibitors. Its inclusion in SAR campaigns can help delineate the structural determinants of therapeutic index within this class.

Urea Transporter and Urease Target Validation Studies

Multiple BindingDB entries confirm that tetrazolyl ureas engage urea transporters (UT-A1 IC₅₀ = 5.0 µM) and urease enzymes (IC₅₀ range: 170 nM – 1.49 µM) [3][4]. The target compound's unique substitution pattern may confer differentiated potency and selectivity across these targets compared to previously tested analogs. Researchers investigating urea transport mechanisms, developing diuretic agents targeting UT-A1, or screening for urease inhibitors (relevant to H. pylori infection and agricultural applications) can employ this compound as a structurally novel probe to expand the SAR landscape beyond previously characterized tetrazolyl ureas.

Chemical Biology Tool for Investigating Ortho-Substituent Effects on Urea Pharmacophore Conformation

The ortho-chloro group on the urea phenyl ring forces a distinct torsional conformation of the urea linkage relative to para- or meta-substituted analogs. As demonstrated by covalent docking studies on FAAH [1], the binding modes of tetrazolyl ureas are sensitive to such conformational constraints, even when they 'did not display a unique pattern.' The target compound serves as a chemical probe to systematically investigate how ortho-substitution-induced conformational changes affect binding to a range of targets, making it valuable for computational chemists validating docking models and medicinal chemists exploring conformational SAR.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.